3-Mercaptopropanesulfonate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

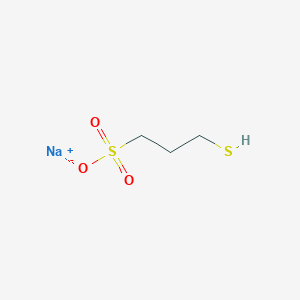

Sodium 3-mercaptopropanesulphonate is a chemical compound with the molecular formula C₃H₇NaO₃S₂. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for forming self-assembled monolayers on gold substrates, making it valuable in surface chemistry and nanotechnology .

Applications De Recherche Scientifique

Sodium 3-mercaptopropanesulphonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium 3-mercaptopropanesulphonate, also known as Sodium 3-mercapto-1-propanesulfonate, primarily targets gold-coated substrates . This compound forms a self-assembled monolayer via chemisorption on these substrates .

Mode of Action

The compound interacts with its targets through a process known as chemisorption . This is a type of adsorption process where a chemical reaction occurs between the surface and the adsorbate. This results in a strong chemical bond between the molecule and the substrate .

Biochemical Pathways

The compound is involved in the thiol-ene reaction , a type of click chemistry . This reaction is used to prepare tetrasubstituted organosilicon thioether . The thiol-ene reaction is a powerful tool in materials science, allowing for the functionalization of materials in a highly efficient and versatile manner .

Result of Action

The primary result of Sodium 3-mercaptopropanesulphonate’s action is the formation of a self-assembled monolayer on gold-coated substrates . This can be used to prepare tetrasubstituted organosilicon thioether . Additionally, it can be used as a capping agent to functionalize gold nanoparticles for potential applications in the field of radiotherapy and drug delivery .

Action Environment

The action of Sodium 3-mercaptopropanesulphonate is influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the presence or absence of water in the environment . Additionally, the compound’s chemisorption process could be influenced by the surface properties of the substrate . .

Analyse Biochimique

Biochemical Properties

Sodium 3-mercaptopropanesulphonate plays a significant role in biochemical reactions. It is used to prepare tetrasubstituted organosilicon thioether by photochemical reaction with tetravinylsilane via thiol-ene reaction .

Cellular Effects

It has been used in the preparation of Rh nanoparticles by liquid-phase reduction of rhodium (III) chloride , suggesting that it may interact with metal ions in cells.

Molecular Mechanism

The molecular mechanism of Sodium 3-mercaptopropanesulphonate involves the formation of a self-assembled monolayer via chemisorption on a gold-coated substrate . This suggests that it may interact with biomolecules through chemisorption, potentially influencing enzyme activity and gene expression.

Transport and Distribution

Its solubility in water suggests that it could be transported via aqueous channels within the body.

Subcellular Localization

Its ability to form a self-assembled monolayer via chemisorption on a gold-coated substrate suggests that it may localize to regions of the cell where such substrates are present.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 3-mercaptopropanesulphonate can be synthesized through the reaction of 3-mercaptopropionic acid with sodium hydroxide. The reaction typically involves dissolving 3-mercaptopropionic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods: In industrial settings, the production of sodium 3-mercaptopropanesulphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 3-mercaptopropanesulphonate undergoes several types of chemical reactions, including:

Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides.

Reduction: The compound can participate in reduction reactions where the sulfonate group (-SO₃Na) remains intact.

Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and related compounds.

Substitution: Alkylated thiols and sulfonates.

Comparaison Avec Des Composés Similaires

- Sodium 2-mercaptoethanesulfonate

- 3-Mercaptopropionic acid

- Sodium 2,3-dimercaptopropanesulfonate

Comparison: Sodium 3-mercaptopropanesulphonate is unique due to its specific structure, which allows it to form highly organized monolayers on metal surfaces. Compared to sodium 2-mercaptoethanesulfonate, it has a longer carbon chain, providing different spatial properties and reactivity. 3-Mercaptopropionic acid lacks the sulfonate group, making it less effective in certain applications. Sodium 2,3-dimercaptopropanesulfonate has two thiol groups, offering different reactivity and binding properties .

Propriétés

Numéro CAS |

17636-10-1 |

|---|---|

Formule moléculaire |

C3H8NaO3S2 |

Poids moléculaire |

179.2 g/mol |

Nom IUPAC |

sodium;3-sulfanylpropane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |

Clé InChI |

FTCLAXOKVVLHEG-UHFFFAOYSA-N |

SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C(CS)CS(=O)(=O)[O-].[Na+] |

SMILES canonique |

C(CS)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

17636-10-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.